N-(benzo[d][1,3]dioxol-5-yl)-7-ethoxybenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-2-21-14-5-3-4-11-8-16(24-17(11)14)18(20)19-12-6-7-13-15(9-12)23-10-22-13/h3-9H,2,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXLJHBGZSNMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-7-ethoxybenzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst under continuous flow conditions.
Coupling with Benzofuran: The benzodioxole intermediate is then coupled with a benzofuran derivative through a palladium-catalyzed C-N cross-coupling reaction.
Final Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Continuous flow processes and the use of recyclable catalysts are often employed to improve efficiency and sustainability in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-7-ethoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzodioxole and benzofuran moieties can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-7-ethoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to target microtubules and tubulin, leading to the disruption of microtubule assembly and stability.
Pathways Involved: By modulating microtubule dynamics, the compound induces mitotic blockade and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole and Amide Linkages
2-(Benzo[d][1,3]dioxol-5-yl)-N-substituted-2-oxoacetamides ()
A series of α-ketoamide derivatives (e.g., compounds 4p–4u ) share the benzodioxole moiety but differ in the amide substituent and the presence of a ketone group. For example:
- 4p : N-(4-methoxyphenyl) substituent.
- 4q : N-(4-fluorophenyl) substituent.
- 4s : N-(tert-butyl) substituent.
Key Differences :
- The target compound replaces the α-ketoamide group with a benzofuran-carboxamide, eliminating the ketone and introducing a fused heterocycle.
- The ethoxy group in the target compound may confer greater lipophilicity compared to the methoxy or fluorine substituents in 4p and 4q .
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (22) ()
This benzofuran derivative features a 4-methoxybenzyl group at position 7 and an N-methoxy-N-methyl carboxamide.
Key Differences :
Heterocyclic Analogues with Benzodioxole Moieties
N-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-amine (3c) ()
This compound replaces the benzofuran-carboxamide with a thiazole ring linked via an amine.
Key Differences :
- The thiazole ring introduces a sulfur atom, which may enhance hydrogen bonding or metal coordination compared to the oxygen-rich benzofuran.
- Simpler structure with lower molecular weight (MW = ~260 g/mol) vs. the target compound’s more complex framework .
Cyclopropane-Carboxamide Derivatives (Compounds 92–94) ()
These compounds (e.g., 92 : 1-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide) incorporate a cyclopropane ring and thiazole moiety.
Key Differences :
Functionalized Benzodioxole Derivatives ()
Examples include:
- N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide: Contains a pyridine-thioacetamide group.
- N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide : Features a phenylcyclopentane group.
Key Differences :
- The pyridine-thioacetamide derivative includes a sulfur linker and cyano group, which may improve solubility but reduce metabolic stability compared to the ethoxybenzofuran .
Key Research Findings
- Synthetic Challenges : Complex substituents (e.g., ethoxybenzofuran) may reduce yields compared to simpler analogues like 3c (72% yield) .
- Biological Potential: While highlights benzodioxole-carboxamides as ABC transporter modulators, the target compound’s ethoxy group may optimize interactions with hydrophobic binding pockets .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-7-ethoxybenzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to a class of benzofuran derivatives, which have been studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The structural features of this compound suggest that it may interact with biological targets effectively, leading to significant therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 325.36 g/mol
- CAS Number: Not specified in the available literature.
- IUPAC Name: this compound.
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate significant antibacterial and antifungal activity against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 625 µg/mL |
| Compound B | Candida albicans | 250 µg/mL |
| Compound C | Escherichia coli | >1000 µg/mL |
These findings suggest that this compound may exhibit similar antimicrobial properties, warranting further investigation.
Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that such compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Case Study: Anti-inflammatory Activity
In a study involving a series of benzofuran derivatives, it was demonstrated that specific substitutions on the benzofuran ring enhanced anti-inflammatory activity by modulating the NF-kB signaling pathway. The compound this compound is hypothesized to interact similarly due to its structural characteristics.
The proposed mechanism for the biological activity of this compound involves:
- Interaction with Enzymes: The compound may inhibit key enzymes involved in inflammation and microbial growth.
- Receptor Modulation: It could modulate receptors associated with pain and inflammatory responses.
- Cell Signaling Pathways: The compound may affect signaling pathways such as MAPK and NF-kB, leading to reduced inflammation and microbial resistance.
Q & A
Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-7-ethoxybenzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the benzofuran-2-carboxamide core. Key steps include:
- Ethoxy group introduction : Alkylation of the benzofuran precursor using ethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) to install the 7-ethoxy substituent .
- Amide coupling : Reaction of the activated carboxylic acid (e.g., via CDI or HATU) with benzo[d][1,3]dioxol-5-amine under anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Reaction conditions such as temperature (60–80°C for amide coupling), solvent polarity , and catalyst choice (e.g., DMAP for acylations) critically impact yield. For example, elevated temperatures accelerate coupling but may promote side reactions like hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the ethoxy group signals (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and benzodioxole protons (δ 5.9–6.1 ppm, singlet for the dioxole methylene) .
- ¹³C NMR : Confirm the carbonyl (C=O) at ~165–170 ppm and benzofuran aromatic carbons (δ 110–160 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS should show the molecular ion peak [M+H]⁺ matching the molecular formula (C₁₉H₁₆N₂O₅, exact mass 376.32). Fragmentation patterns include loss of the ethoxy group (−46 Da) .
- IR Spectroscopy : Stretching vibrations for amide (N–H ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticancer activity of this compound, and what are common pitfalls in interpreting cytotoxicity data?
- Methodological Answer :
- Assay Design :
- Use MTT or resazurin assays to measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) versus normal cells (e.g., HEK293). Include positive controls (e.g., doxorubicin) and vehicle controls .
- Assess apoptosis markers (e.g., caspase-3 activation via Western blot) and cell cycle arrest (flow cytometry) .
- Pitfalls :
- Solvent interference : DMSO concentrations >0.1% can artifactually reduce cell viability.
- Purity artifacts : Contaminants from synthesis (e.g., unreacted starting materials) may skew results. Validate compound purity via HPLC before assays .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving benzofuran carboxamide derivatives?
- Methodological Answer :
- Standardize assay conditions : Variability in cell culture media, serum concentration, or incubation time can alter results. Cross-validate findings in ≥2 independent labs .
- SAR analysis : Compare substituent effects (e.g., ethoxy vs. methoxy at position 7) to identify structural determinants of activity. For example, bulkier alkoxy groups may enhance membrane permeability but reduce solubility .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to account for heterogeneity in experimental designs .
Q. What structure-activity relationship (SAR) insights can guide the modification of this compound to enhance its pharmacological profile?
- Methodological Answer :
- Electron-withdrawing groups : Substituting the benzodioxole ring with nitro or trifluoromethyl groups can improve target binding (e.g., kinase inhibition) but may increase toxicity .
- Ethoxy optimization : Replacing ethoxy with cyclopropylmethoxy could enhance metabolic stability while retaining potency. Test via in vitro microsomal assays .
- Amide linker modification : Replace the carboxamide with sulfonamide or urea groups to modulate solubility and bioavailability .
Q. How should researchers address discrepancies in reported solubility and stability profiles of benzofuran carboxamides under physiological conditions?
- Methodological Answer :
- Solubility testing : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and simulated biological fluids (e.g., PBS with 0.5% Tween 80) .
- Stability studies : Perform accelerated degradation tests (40°C/75% RH) and monitor via LC-MS for hydrolysis of the ethoxy group or amide bond cleavage .
- Co-solvent systems : If solubility is poor (<10 µM), employ cyclodextrins or lipid-based nanoformulations to improve bioavailability without altering activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
